molecular formula C12H12F6N2O B12833452 2-Amino-N-(3,5-bis(trifluoromethyl)benzyl)-N-methylacetamide

2-Amino-N-(3,5-bis(trifluoromethyl)benzyl)-N-methylacetamide

Cat. No.: B12833452
M. Wt: 314.23 g/mol
InChI Key: KOFXBTGHKXIGKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-N-(3,5-bis(trifluoromethyl)benzyl)-N-methylacetamide is a synthetic organic compound characterized by the presence of trifluoromethyl groups attached to a benzyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-(3,5-bis(trifluoromethyl)benzyl)-N-methylacetamide typically involves the reaction of 3,5-bis(trifluoromethyl)benzylamine with N-methylacetamide under specific conditions. One common method includes:

    Starting Materials: 3,5-bis(trifluoromethyl)benzylamine and N-methylacetamide.

    Reaction Conditions: The reaction is often carried out in the presence of a suitable solvent such as methanol or ethanol, and a catalyst like palladium on carbon.

    Procedure: The mixture is stirred at room temperature or slightly elevated temperatures under an inert atmosphere to prevent oxidation. The reaction typically proceeds over several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity. The use of automated systems and advanced purification techniques like chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-(3,5-bis(trifluoromethyl)benzyl)-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups like halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

    Oxidation: Amides, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

2-Amino-N-(3,5-bis(trifluoromethyl)benzyl)-N-methylacetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials with specific properties.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Amino-N-(3,5-bis(trifluoromethyl)benzyl)-N-methylacetamide involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-(trifluoromethyl)benzoic acid
  • 3-(Aminomethyl)-5-(trifluoromethyl)aniline
  • 2-Ethyl-5-(trifluoromethyl)benzenamine

Uniqueness

2-Amino-N-(3,5-bis(trifluoromethyl)benzyl)-N-methylacetamide stands out due to the presence of two trifluoromethyl groups, which significantly influence its chemical and physical properties. These groups enhance the compound’s stability, lipophilicity, and ability to participate in various chemical reactions, making it a versatile and valuable compound in research and industrial applications.

Properties

Molecular Formula

C12H12F6N2O

Molecular Weight

314.23 g/mol

IUPAC Name

2-amino-N-[[3,5-bis(trifluoromethyl)phenyl]methyl]-N-methylacetamide

InChI

InChI=1S/C12H12F6N2O/c1-20(10(21)5-19)6-7-2-8(11(13,14)15)4-9(3-7)12(16,17)18/h2-4H,5-6,19H2,1H3

InChI Key

KOFXBTGHKXIGKP-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)C(=O)CN

Origin of Product

United States

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